9-(2,5-Dimethyl-1H-pyrrol-1-yl)-9H-carbazole
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Overview
Description
9-(2,5-Dimethyl-1H-pyrrol-1-yl)-9H-carbazole is a heterocyclic compound that combines the structural features of both pyrrole and carbazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,5-Dimethyl-1H-pyrrol-1-yl)-9H-carbazole typically involves the reaction of carbazole with 2,5-dimethylpyrrole under specific conditions. One common method is the Paal-Knorr reaction, where 2,5-hexanedione reacts with 1,2,5-oxadiazole-3,4-diamine to form the pyrrole ring . The reaction conditions often include the use of a catalyst and a solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
9-(2,5-Dimethyl-1H-pyrrol-1-yl)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Various substituents can be introduced into the molecule through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce functional groups like halogens or alkyl chains.
Scientific Research Applications
9-(2,5-Dimethyl-1H-pyrrol-1-yl)-9H-carbazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research has indicated its potential as an antibacterial and antitubercular agent.
Industry: It is used in the production of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 9-(2,5-Dimethyl-1H-pyrrol-1-yl)-9H-carbazole involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes like enoyl ACP reductase and dihydrofolate reductase by binding to their active sites . This binding interferes with the enzymes’ normal functions, leading to the inhibition of bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide: This compound has shown similar biological activities, particularly in enhancing monoclonal antibody production.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine: Another related compound with potential pharmacological applications.
Uniqueness
What sets 9-(2,5-Dimethyl-1H-pyrrol-1-yl)-9H-carbazole apart is its unique combination of the pyrrole and carbazole structures, which imparts distinct electronic and steric properties. These properties make it particularly useful in applications requiring specific electronic characteristics, such as organic electronics and medicinal chemistry.
Properties
CAS No. |
7399-39-5 |
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Molecular Formula |
C18H16N2 |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
9-(2,5-dimethylpyrrol-1-yl)carbazole |
InChI |
InChI=1S/C18H16N2/c1-13-11-12-14(2)19(13)20-17-9-5-3-7-15(17)16-8-4-6-10-18(16)20/h3-12H,1-2H3 |
InChI Key |
NRZBWBPKGMXQIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1N2C3=CC=CC=C3C4=CC=CC=C42)C |
Origin of Product |
United States |
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